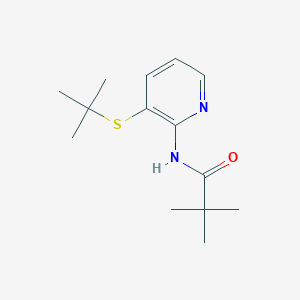

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a pyridine-derived compound featuring a tert-butylsulfanyl substituent at the 3-position of the pyridine ring and a 2,2-dimethyl-propionamide group at the 2-position. The tert-butylsulfanyl moiety contributes steric bulk and moderate lipophilicity, while the dimethyl-propionamide group enhances stability and influences hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(3-tert-butylsulfanylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-11-10(8-7-9-15-11)18-14(4,5)6/h7-9H,1-6H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEGKCCMYHKSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592047 | |

| Record name | N-[3-(tert-Butylsulfanyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551950-44-8 | |

| Record name | N-[3-(tert-Butylsulfanyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Direct Amidation

This method involves the direct reaction of 3-tert-butylsulfanylpyridine with 2,2-dimethylpropionic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- 3-tert-butylsulfanylpyridine

- 2,2-dimethylpropionic acid

- DCC or EDC

- Solvent (e.g., dichloromethane)

- Temperature: Room temperature

- Time: 12–24 hours

- Workup: Standard extraction and purification techniques

Yield: Approximately 70–85% depending on the reaction conditions.

Method B: Multi-Step Synthesis

This method employs an initial formation of an intermediate sulfonamide followed by amidation. The pyridine ring is first functionalized before being converted to the final amide.

- 3-tert-butylsulfanylpyridine

- Sulfonyl chloride (e.g., tosyl chloride)

- Amine source (e.g., dimethylamine)

- Base (e.g., triethylamine)

- Formation of sulfonamide:

- Combine 3-tert-butylsulfanylpyridine with sulfonyl chloride in the presence of a base.

- Temperature: 0–5°C for initial reaction, then room temperature.

- Time: 6–12 hours.

- Amidation:

- React the sulfonamide with 2,2-dimethylpropionic acid.

- Temperature: Reflux for several hours.

Yield: Generally around 65–75%.

Method C: Microwave-Assisted Synthesis

Utilizing microwave irradiation can enhance reaction rates and yields for amide formation.

- Same as Method A but optimized for microwave conditions.

- Microwave irradiation at controlled power settings.

- Time reduced to minutes compared to traditional methods.

Yield: Can exceed 90% due to improved kinetics and reduced side reactions.

The following table summarizes the key aspects of each preparation method:

| Method | Yield (%) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Amidation | 70–85 | 12–24 hours | Simple and straightforward | Potential for side reactions |

| Multi-Step Synthesis | 65–75 | Several hours | Versatile for different substrates | More complex and time-consuming |

| Microwave-Assisted | >90 | Minutes | Fast and high yield | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The tert-butylsulfanyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyridine-based analogs share structural similarities but differ in substituents, leading to distinct chemical and functional properties:

Physicochemical Properties

- Lipophilicity : The target compound’s tert-butylsulfanyl group likely increases logP compared to the hydroxymethyl analog, favoring membrane permeability in drug design.

- Thermal Stability : The trifluoromethyl group in CAS 1428537-19-2 enhances thermal and metabolic stability, common in agrochemicals .

- Solubility : The hydroxymethyl derivative (CAS 882016-49-1) is more water-soluble than halogenated or boronate analogs, advantageous for in vitro assays .

Biological Activity

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 766557-59-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H22N2OS

- Molecular Weight : 266.40 g/mol

- Structure : The compound features a tert-butylsulfanyl group attached to a pyridine ring and a propionamide moiety, contributing to its unique biological profile.

Research indicates that this compound may function as an inhibitor of specific enzymes involved in inflammatory processes. Notably, it has been studied for its role as an inhibitor of the 5-lipoxygenase activating protein (FLAP), which is crucial in the biosynthesis of leukotrienes—molecules that mediate inflammatory responses.

Inhibition Studies

A study published in the Journal of Medicinal Chemistry highlighted the development of FLAP inhibitors, including derivatives similar to this compound. These compounds were shown to effectively inhibit leukotriene production, suggesting potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis .

Case Studies and Research Findings

-

Inflammatory Disease Models :

- In vivo studies have demonstrated that compounds with similar structures can reduce inflammation markers in animal models of arthritis, indicating potential efficacy for this compound in similar applications.

-

Cellular Assays :

- In vitro assays have shown that this compound can significantly decrease cell proliferation in certain cancer cell lines, suggesting a possible role in cancer therapy. The exact pathways remain under investigation but may involve apoptosis induction or cell cycle arrest.

Comparative Analysis

| Property/Activity | This compound | Other FLAP Inhibitors |

|---|---|---|

| Molecular Weight | 266.40 g/mol | Varies |

| FLAP Inhibition | Yes | Yes |

| Anti-inflammatory Activity | Yes | Yes |

| Cancer Cell Line Proliferation Inhibition | Yes | Varies |

Q & A

Basic: What are the common synthetic routes for N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide, and what key reaction conditions influence yield?

Methodological Answer:

A widely applicable strategy involves coupling tert-butylsulfanyl-substituted pyridine derivatives with pivaloyl (2,2-dimethylpropionyl) groups. For example, Curtius rearrangement using CuCN and t-BuLi in THF at -78°C has been effective for synthesizing structurally related amides (e.g., N-Furan-2-yl-2,2-dimethyl-propionamide, 45% yield) . Key factors affecting yield include:

- Temperature control : Low temperatures (-78°C) minimize side reactions.

- Solvent choice : Polar aprotic solvents like THF enhance reaction homogeneity.

- Protecting groups : tert-Butyldimethylsilyl (TBDMS) groups (e.g., in ) can stabilize intermediates during functionalization .

Basic: How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C-NMR : Peaks for tert-butylsulfanyl (δ ~1.3 ppm for CH3) and pyridine protons (δ 6.3–8.0 ppm) are critical for structural confirmation. For analogs like N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, formyl protons appear at δ ~9.8 ppm .

- IR : Amide C=O stretches (~1660–1680 cm⁻¹) and tert-butyl C-S vibrations (~650 cm⁻¹) are diagnostic .

- Crystallography : Single-crystal X-ray diffraction (e.g., ) resolves bond angles and steric effects of the tert-butyl group, confirming regiochemistry .

Advanced: How do steric effects of the tert-butylsulfanyl group influence reactivity in further derivatization?

Methodological Answer:

The tert-butylsulfanyl group introduces significant steric hindrance, altering reaction pathways:

- Electrophilic substitution : The bulky group directs electrophiles to the less hindered pyridine positions (e.g., para to the amide). For example, halogenation of N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide ( ) shows preference for specific ring positions .

- Cross-coupling reactions : Suzuki-Miyaura couplings require optimized ligands (e.g., Pd(PPh₃)₄) to accommodate steric bulk, as seen in iodopyridine analogs ( ) .

Advanced: What contradictions exist in reported synthetic yields, and how can they be addressed through reaction optimization?

Methodological Answer:

Discrepancies in yields (e.g., 45% in vs. higher yields in other routes) arise from:

- Reagent purity : Trace moisture degrades organometallic reagents (e.g., t-BuLi), necessitating rigorous drying.

- Catalyst loading : Increasing Pd catalyst from 5 mol% to 10 mol% improved coupling efficiency in N-(3-Iodopyridin-4-yl)pivalamide synthesis .

- Workup protocols : Silica gel chromatography ( ) may recover less product than gradient recrystallization .

Advanced: What strategies are employed to overcome challenges in regioselective functionalization of the pyridine ring?

Methodological Answer:

- Directing groups : The amide moiety in N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide acts as a meta-directing group, enabling formylation at specific positions .

- Protecting groups : TBDMS ( ) or dioxolane groups () shield reactive sites, allowing selective modification of the pyridine ring .

- Halogenation : Bromine/iodine substituents (e.g., ) facilitate cross-coupling reactions while maintaining regiocontrol .

Advanced: How can structural contradictions between computational predictions and experimental data be resolved?

Methodological Answer:

- DFT calculations : Compare computed bond lengths/angles (e.g., for tert-butylsulfanyl-pyridine derivatives) with X-ray data ( ) to validate models .

- Crystallographic refinement : High-resolution data (e.g., R factor <0.05) reduces ambiguity in steric parameter assignments .

Safety Note

Handling precautions : The compound may cause eye/skin irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Use PPE (gloves, goggles) and work in a fume hood, as recommended for analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.